molecular formula C14H12ClN3O3 B14592230 3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine CAS No. 61201-60-3

3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine

Cat. No.: B14592230
CAS No.: 61201-60-3
M. Wt: 305.71 g/mol
InChI Key: XCSWWOPASQIWHF-UHFFFAOYSA-N
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Description

3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chlorinated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine typically involves multiple steps. One common approach is to start with the chlorination of a suitable phenol derivative, followed by nitration to introduce the nitro group. The resulting intermediate can then be subjected to a coupling reaction with a pyridazine derivative under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine is unique due to the presence of both a pyridazine ring and a phenoxy group with specific substituents. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61201-60-3

Molecular Formula

C14H12ClN3O3

Molecular Weight

305.71 g/mol

IUPAC Name

3-chloro-6-(4-methyl-2-nitro-6-prop-2-enylphenoxy)pyridazine

InChI

InChI=1S/C14H12ClN3O3/c1-3-4-10-7-9(2)8-11(18(19)20)14(10)21-13-6-5-12(15)16-17-13/h3,5-8H,1,4H2,2H3

InChI Key

XCSWWOPASQIWHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])OC2=NN=C(C=C2)Cl)CC=C

Origin of Product

United States

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